molecular formula C20H23Cl2N3OS B2853107 N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215649-12-9

N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2853107
CAS No.: 1215649-12-9
M. Wt: 424.38
InChI Key: VEXHHPXMOIIZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazole derivatives

    Substitution: Substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to downstream effects on cellular processes . The diethylaminoethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the diethylaminoethyl group enhances its solubility and cellular uptake, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-11-16(21)12-10-15)20-22-17-7-5-6-8-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXHHPXMOIIZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.